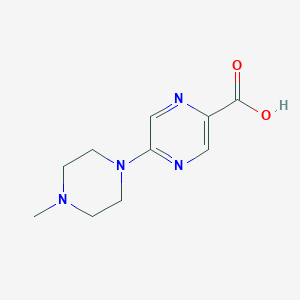![molecular formula C41H55ClN4O12S B15294306 N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine is a derivative of maytansine, a potent cytotoxic agent. This compound is primarily used as the cytotoxic component in antibody-drug conjugates, which are designed to target and kill cancer cells while minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent conjugation with a thioether linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative .
科学的研究の応用
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.
Biology: Employed in cell biology research to investigate its cytotoxic effects on various cell lines.
Medicine: Integral component of antibody-drug conjugates used in targeted cancer therapies.
Industry: Utilized in the pharmaceutical industry for the development of new cancer treatments.
作用機序
The mechanism of action of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves binding to tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This targeted action minimizes damage to healthy cells, making it an effective component in cancer therapy .
類似化合物との比較
Similar Compounds
Uniqueness
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine is unique due to its specific thioether linker, which enhances its stability and efficacy in antibody-drug conjugates. This modification allows for more precise targeting of cancer cells, reducing the likelihood of off-target effects and improving therapeutic outcomes .
特性
分子式 |
C41H55ClN4O12S |
|---|---|
分子量 |
863.4 g/mol |
IUPAC名 |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C41H55ClN4O12S/c1-10-46-34(49)19-29(37(46)50)59-15-14-32(47)44(6)24(4)38(51)57-31-20-33(48)45(7)26-17-25(18-27(54-8)35(26)42)16-22(2)12-11-13-30(55-9)41(53)21-28(56-39(52)43-41)23(3)36-40(31,5)58-36/h11-13,17-18,23-24,28-31,36,53H,10,14-16,19-21H2,1-9H3,(H,43,52)/b13-11+,22-12+/t23-,24+,28+,29?,30-,31+,36-,40+,41+/m1/s1 |
InChIキー |
YTBXYRVRAOJNNM-ZCYGFPCKSA-N |
異性体SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]2CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@]4(C[C@@H]([C@H]([C@@H]5[C@]2(O5)C)C)OC(=O)N4)O)OC)/C)OC)Cl)C |
正規SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)C(C)C(=O)OC2CC(=O)N(C3=C(C(=CC(=C3)CC(=CC=CC(C4(CC(C(C5C2(O5)C)C)OC(=O)N4)O)OC)C)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



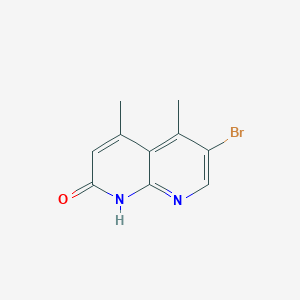
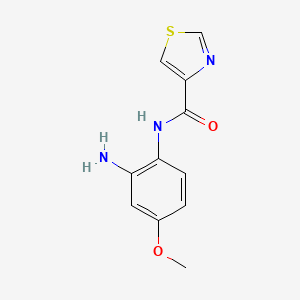
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
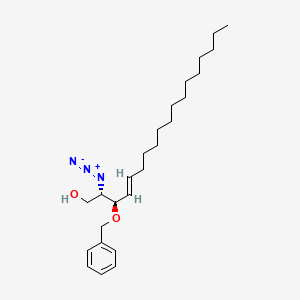
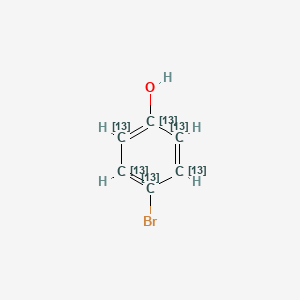
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)

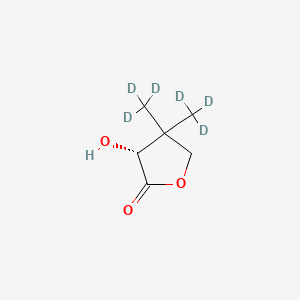
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
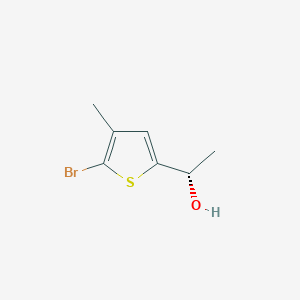
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
